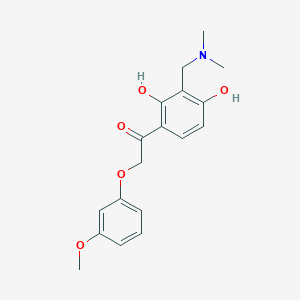
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, a compound with the molecular formula C18H21NO4, is of significant interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Two phenolic groups : Contributing to its antioxidant properties.
- Dimethylamino group : Potentially enhancing its pharmacokinetic profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antioxidant , anti-inflammatory , and anticancer properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant capabilities. The presence of hydroxyl groups in the phenolic moieties is crucial for scavenging free radicals, which can prevent cellular damage and oxidative stress-related diseases.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting a potential use in treating inflammatory conditions.
Anticancer Effects
Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Anticancer | Induction of apoptosis; cell cycle arrest |
Case Study: Anticancer Activity
A study published in 2023 explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them effectively.
- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the transcription of pro-inflammatory genes.
- Anticancer Mechanism : It appears to activate caspase pathways leading to apoptosis and inhibit key growth factor signaling pathways.
Propriétés
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19(2)10-15-16(20)8-7-14(18(15)22)17(21)11-24-13-6-4-5-12(9-13)23-3/h4-9,20,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCVIAJBIOEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













